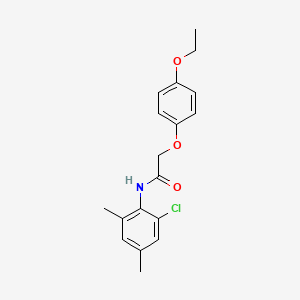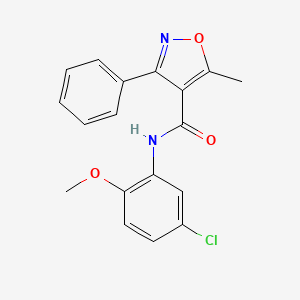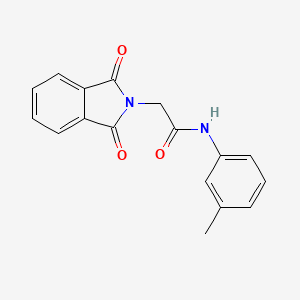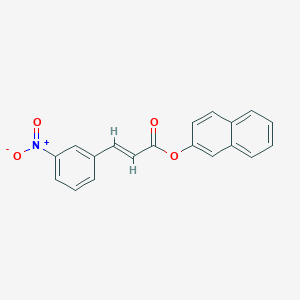![molecular formula C15H8N4O3S B5690205 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline (NBD-QX) is a fluorescent probe that has been widely used in scientific research due to its unique properties. This compound is used to study various biological processes, including protein-protein interactions, enzyme kinetics, and membrane dynamics. In
Mécanisme D'action
The mechanism of action of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is based on its fluorescent properties. When excited with light at a specific wavelength, this compound emits a fluorescent signal that can be detected using a fluorescence microscope. The intensity of the signal is proportional to the concentration of this compound present in the sample. This property allows researchers to monitor the movement and interactions of molecules in real-time.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause any toxic effects. This property makes it an ideal fluorescent probe for use in live-cell imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in lab experiments is its versatility. It can be used to study a wide range of biological processes, and its fluorescent properties allow for real-time monitoring of molecular interactions. However, there are also some limitations to its use. This compound is sensitive to pH changes and can be affected by the presence of other fluorescent compounds in the sample. Additionally, its fluorescence can be quenched by certain proteins, limiting its use in some applications.
Orientations Futures
There are several future directions for the use of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in scientific research. One area of interest is in the development of new fluorescent probes based on the this compound structure. These probes could be designed to have improved properties, such as increased sensitivity or reduced susceptibility to quenching. Another area of interest is in the use of this compound in the development of new diagnostic tools. Its ability to label specific proteins and monitor their interactions in real-time could be used to develop new diagnostic tests for diseases such as cancer and Alzheimer's.
Méthodes De Synthèse
The synthesis of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline involves the reaction of 8-aminoquinoline with 7-nitrobenzofurazan-4-sulfonate. The resulting compound is then treated with thionyl chloride to form this compound. This synthesis method has been widely used in the production of this compound due to its simplicity and high yield.
Applications De Recherche Scientifique
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is a versatile fluorescent probe that has been used in various scientific research applications. One of its primary uses is in the study of protein-protein interactions. This compound can be used to label proteins and monitor their interactions with other proteins in real-time. This technique has been used to study the binding of ligands to receptors, the interactions between enzymes and substrates, and the formation of protein complexes.
Propriétés
IUPAC Name |
7-nitro-4-quinolin-8-ylsulfanyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S/c20-19(21)10-6-7-12(15-14(10)17-22-18-15)23-11-5-1-3-9-4-2-8-16-13(9)11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJQSSLHFOYHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(C4=NON=C34)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5690126.png)



![2-cyclopropyl-8-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690160.png)
![1-{1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5690163.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5690165.png)
![[4-({1-[4-(diethylamino)benzoyl]pyrrolidin-3-yl}methyl)phenyl]methanol](/img/structure/B5690173.png)
![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)
![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)

![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)

![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)